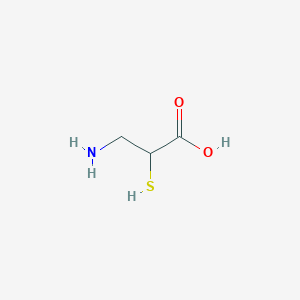

3-Amino-2-sulfanylpropanoic acid

Description

Properties

CAS No. |

17617-04-8 |

|---|---|

Molecular Formula |

C3H7NO2S |

Molecular Weight |

121.16 g/mol |

IUPAC Name |

3-amino-2-sulfanylpropanoic acid |

InChI |

InChI=1S/C3H7NO2S/c4-1-2(7)3(5)6/h2,7H,1,4H2,(H,5,6) |

InChI Key |

FHNLXNKFRGMOPW-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)S)N |

Canonical SMILES |

C(C(C(=O)O)S)N |

Origin of Product |

United States |

Scientific Research Applications

Biological Applications

1. Neuropharmacology:

3-Amino-2-sulfanylpropanoic acid acts as a competitive inhibitor of glutamate decarboxylase, which can lead to increased levels of glutamate in the brain. This property makes it relevant in studying convulsant activity and neurological disorders. Research indicates that it has a higher potency and faster onset of action compared to other known inhibitors like allylglycine .

2. Antioxidant Properties:

The compound exhibits antioxidant activity, which can be beneficial in protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.

Industrial Applications

1. Nanotechnology:

this compound is utilized in the synthesis of hydrophilic gold nanoparticles. The affinity of gold for sulfur ligands allows for the effective stabilization of nanoparticles, which are essential in various biomedical applications such as drug delivery systems and imaging agents .

2. Polymer Chemistry:

The compound can be esterified with polyols to create thiol-based polymer cross-linking agents. These materials are important in the development of advanced materials with specific mechanical properties for applications in coatings, adhesives, and sealants .

Case Study 1: Neuropharmacological Research

In a study investigating the effects of this compound on seizure activity, researchers found that administration led to increased convulsions in animal models. This highlighted its potential use as a tool for studying epilepsy and other seizure disorders.

Case Study 2: Nanoparticle Development

A research team utilized this compound to synthesize gold nanoparticles for targeted drug delivery systems. The study demonstrated that these nanoparticles could effectively deliver therapeutic agents to specific cells while minimizing side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-amino-2-sulfanylpropanoic acid, highlighting differences in functional groups, physical properties, and applications:

Key Structural and Functional Differences:

This positional shift may limit its role in disulfide bond formation but enhance its utility in chelating agents .

Substituent Effects: Aromatic Derivatives: Compounds like (S)-2-amino-3-(3-nitrophenyl)propanoic acid introduce nitro groups, enhancing electrophilicity and enabling interactions with aromatic-binding enzyme pockets . Halogenated Derivatives: The diiodophenyl variant () demonstrates how halogenation increases molecular weight and hydrophobicity, favoring membrane permeability in drug design.

Safety Profiles: Sulfhydryl-containing compounds (e.g., cysteine, this compound) share risks of skin/eye irritation. However, derivatives with nitro or halogen groups pose additional hazards, such as mutagenicity or environmental persistence .

Q & A

Q. What are the optimal synthetic routes for 3-amino-2-sulfanylpropanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves thiolation of precursor amino acids. For example, analogous compounds like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) . Optimize pH (6.5–7.5) to stabilize the thiol group and minimize oxidation. Purification via reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures high purity. Monitor intermediates using LC-MS to confirm stepwise modifications .

Q. How can researchers characterize the structural and spectroscopic properties of this compound?

- Methodological Answer : Employ ¹H/¹³C NMR (D₂O or DMSO-d6) to confirm stereochemistry and thiol proton resonance (~1.5–2.5 ppm). IR spectroscopy identifies S-H stretches (~2550 cm⁻¹) and carboxylate C=O (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 150.04 for C₃H₇NO₂S). Computational tools like Gaussian09 with B3LYP/6-31G* basis sets predict vibrational modes and electronic properties .

Q. What safety protocols are critical when handling thiol-containing compounds like this compound?

- Methodological Answer : Thiols are prone to oxidation and emit toxic gases (e.g., H₂S) under acidic conditions. Use fume hoods , inert gas blankets (N₂/Ar), and reducing agents (e.g., DTT) to stabilize the -SH group. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Store at –20°C under nitrogen to prevent dimerization. Emergency procedures for spills: neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme binding studies?

- Methodological Answer : Use molecular docking (AutoDock Vina) with PDB structures (e.g., cysteine proteases) to simulate ligand-receptor interactions. Parameterize the thiol group’s partial charges using AM1-BCC in Open Babel. MD simulations (GROMACS, CHARMM36 force field) assess stability of hydrogen bonds between the thiol and catalytic cysteine residues. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .

Q. What strategies resolve contradictions in reported biological activity data for thiol-modified amino acids?

- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to aggregate data from heterogeneous studies. For example, discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (pH, temperature). Replicate key experiments under standardized protocols (e.g., 25°C, pH 7.4, 1 mM DTT). Meta-analyses (RevMan software) quantify effect sizes and heterogeneity (I² statistic). Cross-validate with orthogonal assays (e.g., fluorescence quenching vs. calorimetry) .

Q. How can isotopic labeling of this compound improve metabolic pathway tracing?

- Methodological Answer : Synthesize ³⁵S- or ¹³C-labeled analogs via custom isotope services (e.g., using H₂³⁴S in thiolation steps). In metabolic studies (e.g., cancer cell lines), track incorporation into glutathione or thioredoxin pathways using LC-MS/MS (MRM mode). Quantify isotopic enrichment with Skyline software. Compare labeled vs. unlabeled compound distribution in tissue homogenates via autoradiography or MALDI imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.